molecular formula C13H18N2O3S2 B4912795 N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide

N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide

Cat. No.: B4912795
M. Wt: 314.4 g/mol
InChI Key: CMGQWHQWASKQKL-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a thiomorpholine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-methylthiomorpholine-2-one in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide is unique due to its specific structural features, such as the presence of both a thiomorpholine ring and a sulfonamide group.

Properties

IUPAC Name

N-methyl-N-(2-oxo-2-thiomorpholin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-14(11-13(16)15-7-9-19-10-8-15)20(17,18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGQWHQWASKQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCSCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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